

The Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor ER-34122: A Technical Overview

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Compound of Interest		
Compound Name:	ER-34122	
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Abstract

ER-34122 is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **ER-34122**. Detailed experimental protocols for key in vivo and in vitro assays, along with a summary of its anti-inflammatory effects, are presented to support further research and development efforts in the field of inflammatory diseases.

Chemical Structure and Properties

ER-34122, with the IUPAC name 5-[[1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl]dimethoxymethyl]-2-chloro-benzamide, is a pyrazole derivative. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
Molecular Formula	C27H26CIN3O5	[1]
Molecular Weight	507.97 g/mol	[1]
CAS Number	179325-62-3	[1]
Appearance	Crystalline form	[2]
Solubility	Poorly water-soluble	[2]

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway

ER-34122 exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) signaling cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[3] This dual inhibition effectively blocks the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.

The Arachidonic Acid Signaling Pathway

The following diagram illustrates the central role of 5-LOX and COX in the metabolism of arachidonic acid and the points of inhibition by **ER-34122**.



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Arachidonic Acid Signaling Pathway and ER-34122 Inhibition.

In Vitro and Ex Vivo Inhibitory Activity

ER-34122 has been shown to inhibit the production of both 5-LOX and COX metabolites in various cell-based assays and ex vivo models.[3]

Inhibition of 5-LOX and COX Product Generation

The following table summarizes the inhibitory effects of **ER-34122** on the production of key inflammatory mediators.

Assay System	Mediator Measured	Effect of ER-34122	Reference
Lysate of rat basophilic leukemia cells	5-HETE (5-LOX product)	Inhibition	[3]
Microsome fraction of sheep seminal vesicles	Prostaglandins (COX product)	Inhibition	[3]
Human polymorphonuclear leukocytes	LTB4 (5-LOX product)	Inhibition	[3]
Human synovial cells	PGE2 (COX product)	Inhibition	[3]
Human monocytes	LTB4 and PGE2	Inhibition	[3]
Ex vivo (rat whole blood)	LTB4 and Thromboxane B2	Inhibition	[3]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of **ER-34122** have been demonstrated in established animal models of inflammation.

Arachidonic Acid-Induced Mouse Ear Edema



In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema. **ER-34122**, administered orally, significantly inhibited edema formation and the accumulation of myeloperoxidase (MPO), an indicator of neutrophil infiltration.[3] Notably, the dual inhibition by **ER-34122** was superior to the effects of selective COX or 5-LOX inhibitors alone in this model.[3]

Treatment Group	Dose (mg/kg, p.o.)	Inhibition of Ear Edema (%)	Inhibition of MPO Activity (%)	Reference
ER-34122	0.3	Significant	Significant	[3]
ER-34122	1	Significant	Significant	[3]
ER-34122	3	Significant	Significant	[3]
ER-34122	10	Significant	Significant	[3]
Zileuton (5-LOX inhibitor)	10-100	Inhibition	Inhibition	[3]
Indomethacin (COX inhibitor)	0.3-3	No significant inhibition	No significant inhibition	[3]

Carrageenan-Induced Rat Paw Edema

ER-34122 demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a classic assay for evaluating anti-inflammatory drugs.[3]



Treatment Group	Dose (mg/kg, p.o.)	Inhibition of Paw Edema (%)	Reference
ER-34122	3	Significant	[3]
ER-34122	10	Significant	[3]
ER-34122	30	Significant	[3]
ER-34122	100	Significant	[3]
Indomethacin	1	Significant	[3]
Indomethacin	10	Significant	[3]

Experimental Protocols Synthesis of ER-34122

A general synthetic approach for diarylpyrazole derivatives, such as **ER-34122**, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent functional group manipulations on the pyrazole ring and the attached aryl groups lead to the final product. The synthesis of **ER-34122** would likely follow a multi-step sequence involving the formation of the substituted pyrazole, followed by the introduction of the dimethoxymethyl and benzamide moieties.



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General Synthetic Workflow for ER-34122.

In Vivo Anti-Inflammatory Assays

- Animals: Male Balb/c mice.
- Test Compound Administration: **ER-34122**, zileuton, or indomethacin are administered orally (p.o.) 1 hour before the induction of inflammation.



- Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent is applied topically to the inner and outer surfaces of the right ear.
- Measurement of Edema: Ear thickness is measured using a digital micrometer before and at various time points after the application of arachidonic acid. The difference in thickness is calculated as the measure of edema.
- Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and MPO activity is determined spectrophotometrically as an index of neutrophil infiltration.
- Animals: Male SD rats.
- Test Compound Administration: ER-34122 or indomethacin is administered orally (p.o.) 1
 hour before the induction of inflammation.
- Induction of Inflammation: A suspension of carrageenan in saline is injected into the subplantar region of the right hind paw.
- Measurement of Edema: Paw volume is measured using a plethysmometer before and at various time points after the carrageenan injection. The increase in paw volume is calculated as the measure of edema.

Conclusion

ER-34122 is a promising anti-inflammatory agent with a dual mechanism of action that targets both the 5-lipoxygenase and cyclooxygenase pathways. Its ability to inhibit the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for the treatment of various inflammatory conditions. The data presented in this technical guide provide a solid foundation for further investigation into the pharmacological profile and clinical utility of **ER-34122**.

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